(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol,trifluoroaceticacid
Description
(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol,trifluoroaceticacid is a compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine. The compound is characterized by its molecular formula C7H12N6O and a molecular weight of 196.21 g/mol .
Properties
IUPAC Name |
(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N6O.C2HF3O2/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;3-2(4,5)1(6)7/h3,11,14H,1-2H2,(H5,8,9,10,12,13);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLLURWTCBADPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(N=C(N=C2N1)N)N)CO.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol typically involves the reduction of pteridine derivatives. One common method includes the use of reducing agents such as sodium borohydride in the presence of a suitable solvent like methanol . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified using techniques such as crystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives, while reduction can produce tetrahydropteridine compounds .
Scientific Research Applications
Chemistry
In chemistry, (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol is used as a precursor in the synthesis of various pteridine derivatives. These derivatives are important in the study of enzyme mechanisms and as intermediates in organic synthesis .
Biology
The compound plays a crucial role in biological research, particularly in the study of metabolic pathways involving pteridines. It is used to investigate the function of enzymes such as dihydrofolate reductase and its role in folate metabolism .
Medicine
In medicine, (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol is studied for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases related to folate metabolism .
Industry
Industrially, the compound is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol involves its interaction with specific enzymes and molecular targets. It acts as an inhibitor of dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts folate metabolism, leading to a decrease in the synthesis of nucleotides and amino acids .
Comparison with Similar Compounds
Similar Compounds
Folinic Acid: A derivative of tetrahydrofolate used in cancer therapy.
Methotrexate: An antifolate drug used in the treatment of cancer and autoimmune diseases.
Pteridine: A parent compound of various biologically active molecules.
Uniqueness
(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol is unique due to its specific structure, which allows it to interact with enzymes involved in folate metabolism. Its ability to inhibit dihydrofolate reductase makes it a valuable compound in both research and therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
